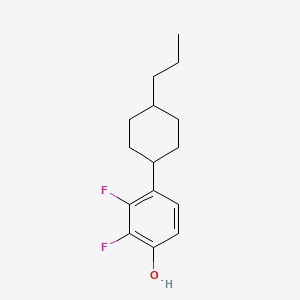![molecular formula C10H22N2 B8645400 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The compound this compound is characterized by the presence of an isopropyl group attached to the piperidine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of 4-isopropylpiperidine with ethylamine under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as molybdenum disulfide or palladium on carbon . The reaction is typically conducted in high-pressure reactors to achieve efficient conversion of starting materials to the desired product. The final product is then purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and the reactions are often carried out at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine include:
2-(4-Methyl-1-piperidinyl)ethanamine: A derivative with a methyl group instead of an isopropyl group.
2-(4-Ethyl-1-piperidinyl)ethylamine: A derivative with an ethyl group instead of an isopropyl group.
2-(4-Phenyl-1-piperidinyl)ethylamine: A derivative with a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the piperidine ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10-3-6-12(7-4-10)8-5-11/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
LSHOJQBCWXOFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide](/img/structure/B8645323.png)
![6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8645329.png)






![1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one](/img/structure/B8645383.png)

![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)



